molecular formula C38H52N6O2 B025892 Tirilazad CAS No. 110101-66-1

Tirilazad

Cat. No.: B025892
CAS No.: 110101-66-1
M. Wt: 624.9 g/mol
InChI Key: RBKASMJPSJDQKY-RBFSKHHSSA-N
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Description

Tirilazad is a synthetic, lipid-soluble, non-glucocorticoid, 21-aminosteroid compound. It was developed to inhibit lipid peroxidation and has shown neuroprotective properties in various experimental models. This compound has been investigated for its potential in treating conditions such as subarachnoid hemorrhage, traumatic brain injury, spinal cord injury, and ischemic stroke .

Mechanism of Action

Tirilazad mesylate is a potent cytoprotective inhibitor of lipid peroxidation (LP) that works by a combination of radical scavenging and membrane stabilizing properties . It has been demonstrated to attenuate the acute and delayed vascular consequences of subarachnoid hemorrhage and to protect the brain against ischemic insults .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tirilazad is synthesized through a series of chemical reactions starting from a glucocorticoid molecule. The structure is optimized to remove glucocorticoid side effects and enhance free radical scavenging.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Tirilazad undergoes various chemical reactions, primarily focusing on its antioxidant properties. The compound is known for its ability to inhibit lipid peroxidation, a chain reaction involving initiation, propagation, and termination steps .

Common Reagents and Conditions: The reactions involving this compound typically use reagents that facilitate the inhibition of lipid peroxidation. For example, this compound has been shown to inhibit direct and indirect UVA-induced lipid peroxidation in human dermal fibroblasts . Common reagents include iron chelators and antioxidants that work synergistically with this compound to enhance its protective effects.

Major Products Formed: The major products formed from reactions involving this compound are primarily related to its antioxidant activity. These include reduced levels of malondialdehyde, a marker of lipid peroxidation, and other byproducts of oxidative stress reduction .

Comparison with Similar Compounds

Properties

IUPAC Name

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O2/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3/t26-,29-,31+,35-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKASMJPSJDQKY-RBFSKHHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869521
Record name Tirilazad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110101-66-1
Record name Tirilazad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110101-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirilazad [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirilazad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirilazad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIRILAZAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD064E883I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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